molecular formula C11H13N3 B13279992 N-(1H-imidazol-2-ylmethyl)-3-methylaniline

N-(1H-imidazol-2-ylmethyl)-3-methylaniline

Cat. No.: B13279992
M. Wt: 187.24 g/mol
InChI Key: FYLDOJVDEWITGG-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-ylmethyl)-3-methylaniline is an aromatic amine featuring a 3-methyl-substituted aniline moiety linked via a methylene group to the 2-position of an imidazole ring. This structure combines the electron-rich aromatic system of aniline with the heterocyclic properties of imidazole, which is known for its role in coordination chemistry and bioactivity.

The compound’s imidazole moiety may enable metal coordination, while the 3-methylaniline group could influence steric and electronic properties, making it relevant for applications in catalysis or medicinal chemistry. However, specific biological or catalytic data for this compound are absent in the provided evidence, necessitating comparisons with structurally related molecules.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-3-methylaniline

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13)

InChI Key

FYLDOJVDEWITGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-3-methylaniline typically involves the condensation of an imidazole derivative with a methylaniline. One common method is the reaction of 2-chloromethylimidazole with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Example Compound : 4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline (Compound 62, )

  • Structural Differences :
    • Replaces the imidazole ring with a benzimidazole (fused benzene-imidazole system).
    • Features a longer propyl linker instead of a methylene group.
    • Contains a bromo substituent on the aniline ring versus a methyl group in the target compound.
  • Biological Activity :
    • Exhibits potent antimycobacterial activity (MIC = 0.12 µM) and selectivity (SI = 833) against Mycobacterium tuberculosis .
    • The extended propyl chain and bromo substituent likely enhance lipophilicity and target binding compared to the simpler imidazole-aniline structure.

Implications for Target Compound :
The absence of a fused benzene ring in the target compound may reduce molecular weight and improve solubility, but could also diminish binding affinity in biological systems.

Aniline Derivatives with Directing Groups

Example Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences :
    • Replaces the imidazole-methyl group with a hydroxy-tert-butyl moiety.
    • Contains a benzamide (carbonyl-linked) instead of an aniline.

Implications for Target Compound :
The imidazole-methyl group in N-(1H-imidazol-2-ylmethyl)-3-methylaniline may serve as a weaker directing group compared to the N,O-system but could offer unique regioselectivity in catalytic reactions.

Fluorinated Aniline Analogues

Example Compound : N-(3-Fluoro-4-methylphenyl)-1-(pyrimidin-2-yl)piperidine-4-carboxylate (LIMKi-1, )

  • Structural Differences :
    • Substitutes the imidazole with a pyrimidine-piperidine carboxylate system.
    • Introduces a fluorine atom at the 3-position of the aniline ring.
  • Synthetic Relevance :
    • Fluorination alters electronic properties (e.g., increased electronegativity), which could enhance metabolic stability in drug design .

Implications for Target Compound :
The lack of fluorine in the target compound may reduce its electron-withdrawing effects but improve synthetic accessibility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
This compound Imidazole-aniline 3-methylaniline, methylene linker Potential metal coordination Inferred
Compound 62 (Chandrasekera et al.) Benzimidazole-aniline 4-Bromo, propyl linker MIC = 0.12 µM, SI = 833
LIMKi-1 Pyrimidine-piperidine 3-Fluoro-4-methylaniline Improved metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl group C–H activation in catalysis

Biological Activity

N-(1H-imidazol-2-ylmethyl)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by an imidazole moiety linked to a methylaniline structure. The synthesis typically involves the condensation of 3-methylaniline with 1H-imidazole-2-carbaldehyde under acidic conditions, leading to the formation of the desired product. The purity and identity of the synthesized compound can be confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies : The MIC values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli were evaluated. Results indicated that the compound exhibits significant antibacterial activity, with MIC values comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analyses revealed that treatment with the compound led to increased rates of cell cycle arrest and apoptosis.

  • Case Study : A study conducted on HeLa cells showed that this compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
Cell LineIC50 (µM)
MCF-712.5
HeLa10.0

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key metabolic pathways in bacteria and cancer cells. It is believed to interfere with DNA replication and protein synthesis, leading to cell death.

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